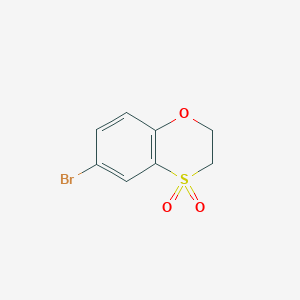
6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves the bromination of 2,3-dihydro-1,4-benzoxathiine-4,4-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states of sulfur.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the original compound with different sulfur oxidation states.
Scientific Research Applications
6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the heterocyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: A similar compound with a sulfur atom in place of the oxygen atom in the benzoxathiine ring.
6,6’-Dibromoisoindigo: A compound with a similar bromine substitution pattern but different core structure.
Uniqueness
6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of benzothiopyran derivatives, which are known for their diverse pharmacological properties.
- Molecular Formula : C8H7BrO2
- Molecular Weight : 215.04 g/mol
- CAS Number : 52287-51-1
- LogP : 2.68 (indicating moderate lipophilicity) .
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzothiopyran derivatives, including this compound. Research indicates that these compounds can inhibit viral replication by interfering with viral enzymes and cellular pathways essential for viral life cycles. For instance, a study demonstrated that derivatives of benzothiopyran could effectively inhibit the replication of certain viruses in vitro .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The structure of this compound suggests it may scavenge free radicals effectively. In vitro assays have shown significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiopyran derivatives has been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. A specific study reported that the compound exhibited a dose-dependent reduction in inflammation markers in animal models .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Viral Enzymes : Inhibition of polymerases and proteases essential for viral replication.
- Reactive Oxygen Species (ROS) : Scavenging free radicals and reducing oxidative stress.
- Cytokine Production : Modulating the expression and activity of pro-inflammatory cytokines.
Properties
Molecular Formula |
C8H7BrO3S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide |
InChI |
InChI=1S/C8H7BrO3S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5H,3-4H2 |
InChI Key |
BLDXBFTVZOVDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















